

PTG-0861: A Technical Whitepaper on a Selective HDAC6 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PTG-0861

Cat. No.: B15581610

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTG-0861 (also known as JG-265) is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its targeted activity against HDAC6, a unique cytoplasmic deacetylase, has positioned it as a promising therapeutic candidate, particularly in the context of hematological malignancies such as acute myeloid leukemia (AML) and multiple myeloma. [1] This document provides a comprehensive technical overview of **PTG-0861**, detailing its target, mechanism of action, key quantitative data, and the experimental methodologies employed in its characterization.

Core Target: Histone Deacetylase 6 (HDAC6)

The primary molecular target of **PTG-0861** is Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a class IIb histone deacetylase distinguished by its predominantly cytoplasmic localization and its unique structure, which includes two catalytic domains.[3] Unlike other HDACs that primarily act on histone proteins within the nucleus to regulate gene expression, HDAC6's main substrates are non-histone proteins involved in crucial cellular processes.[3]

Key substrates of HDAC6 include:

- α -tubulin: Deacetylation of α -tubulin by HDAC6 is critical for regulating microtubule dynamics, which in turn affects cell motility, cell division, and intracellular transport.[1]

- Heat shock protein 90 (Hsp90): HDAC6-mediated deacetylation influences the chaperone activity of Hsp90, impacting the stability and function of numerous client proteins involved in oncogenesis.[3]
- Cortactin: This protein is involved in actin cytoskeleton dynamics, and its deacetylation by HDAC6 plays a role in cell migration and invasion.

The dysregulation of HDAC6 activity has been implicated in the pathology of various cancers, including hematological malignancies, making it a compelling target for therapeutic intervention.[1]

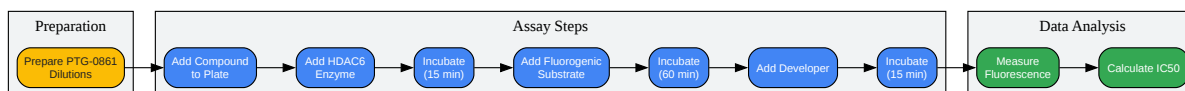
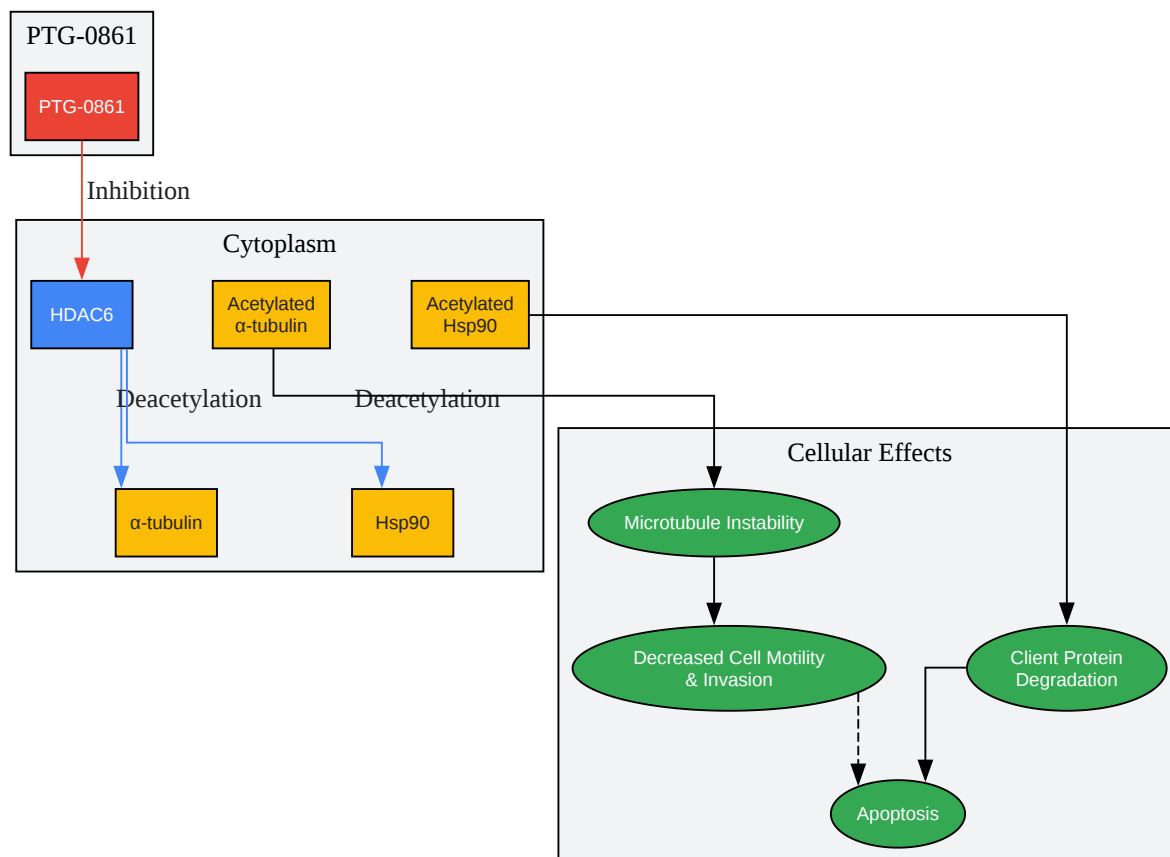
Quantitative Data Summary

The inhibitory activity and cellular effects of **PTG-0861** have been quantified in several key experiments. The data is summarized in the table below for clear comparison.

Parameter	Value	Assay Type	Cell Line(s)	Reference
HDAC6 IC50	5.92 nM	In vitro enzymatic assay	-	[1][2]
HDAC6 Cellular EC50	0.59 µM	Cellular Target Engagement (ELISA)	-	[2]
Selectivity	>36-fold over other HDACs	In vitro enzymatic assays	-	[2]
MV4-11 IC50	1.85 µM	Cytotoxicity Assay	MV4-11 (AML)	[4]
MM.1S IC50	1.9 µM	Cytotoxicity Assay	MM.1S (Multiple Myeloma)	[4]
RPMI 8226 IC50	4.94 µM	Cytotoxicity Assay	RPMI 8226 (Multiple Myeloma)	[4]

Signaling Pathway and Mechanism of Action

PTG-0861 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition leads to the hyperacetylation of HDAC6 substrates, primarily α -tubulin and Hsp90. The downstream consequences of this action disrupt key oncogenic pathways.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PTG-0861: A novel HDAC6-selective inhibitor as a therapeutic strategy in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTG-0861 | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Action mechanisms of histone deacetylase inhibitors in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [PTG-0861: A Technical Whitepaper on a Selective HDAC6 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581610#what-is-the-target-of-ptg-0861]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com